2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic compound notable for its structural features and potential biological activities. The compound is classified under the categories of non-steroidal anti-inflammatory drugs (NSAIDs) and is recognized as an impurity reference material in pharmaceutical testing. The molecular formula of this compound is , with a molecular weight of approximately 240.24 g/mol. Its CAS number is 30763-03-2, and it is characterized by the presence of a benzothiazole moiety and an indole group, both of which are associated with various pharmacological properties .
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step chemical reactions. These reactions may include:
The synthetic route may require specific reagents such as bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dimethylformamide). Reaction conditions such as temperature, pressure, and time must be carefully controlled to optimize yield and purity.
The molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide features:
The compound's SMILES representation is NC(=O)CN1C(=O)c2ccccc2S1(=O)=O
, indicating the connectivity of atoms within the molecule .
Key data points include:
The compound can participate in various chemical reactions due to its functional groups:
Reagents for these reactions may include strong acids or bases, reducing agents like lithium aluminum hydride, or electrophiles such as alkyl halides.
The mechanism of action for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with biological targets such as enzymes or receptors.
The compound may exert its effects through:
Research has indicated that compounds with similar structures often exhibit anti-inflammatory and analgesic properties .
Key physical properties include:
Relevant chemical properties encompass:
The applications of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide are diverse:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: